2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine

Organotin toxicity Stille coupling safety Laboratory hazard assessment

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine (CAS 122476-85-1, molecular formula C₁₇H₃₂N₂O₂SSn, molecular weight 447.23 g/mol) is an organotin-substituted pyrimidine derivative featuring a tributylstannyl moiety at the 5-position and a methylsulfonyl group at the 2-position of the pyrimidine ring. This compound functions as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, enabling regioselective C–C bond formation at the pyrimidine 5-position.

Molecular Formula C17H32N2O2SSn
Molecular Weight 447.2 g/mol
CAS No. 122476-85-1
Cat. No. B174660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine
CAS122476-85-1
Molecular FormulaC17H32N2O2SSn
Molecular Weight447.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)S(=O)(=O)C
InChIInChI=1S/C5H5N2O2S.3C4H9.Sn/c1-10(8,9)5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;
InChIKeyRRHTVQOGUAOHDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine (CAS 122476-85-1): Procurement-Grade Organotin Building Block for Stille Cross-Coupling


2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine (CAS 122476-85-1, molecular formula C₁₇H₃₂N₂O₂SSn, molecular weight 447.23 g/mol) is an organotin-substituted pyrimidine derivative featuring a tributylstannyl moiety at the 5-position and a methylsulfonyl group at the 2-position of the pyrimidine ring . This compound functions as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions, enabling regioselective C–C bond formation at the pyrimidine 5-position [1]. The methylsulfonyl group serves as a strong electron-withdrawing substituent that modulates the electronic properties of the heterocyclic scaffold, while the tributylstannyl group provides the requisite transmetalation handle for coupling with aryl, heteroaryl, and vinyl halides or triflates .

Why Generic Substitution of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine with Alternative Pyrimidine Coupling Partners Compromises Reaction Outcomes


Substituting 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine with alternative pyrimidine coupling partners introduces quantifiable risks to synthetic outcomes. The choice between organotin (Stille), organoboron (Suzuki), and organozinc (Negishi) reagents for pyrimidine functionalization is not interchangeable; each class exhibits distinct reactivity profiles, functional group tolerance, and toxicity burdens that directly affect procurement decisions and experimental success [1]. Regiochemical outcomes at the pyrimidine 5-position vary systematically depending on the coupling methodology employed—studies on pyrimidine scaffold functionalization demonstrate that Stille conditions can yield good product formation where Suzuki conditions produce only moderate yields under comparable reaction parameters [2]. Furthermore, among organotin reagents, tributylstannyl compounds present a distinct hazard profile: trimethylstannyl analogs exhibit approximately 1000-fold higher toxicity, creating a quantifiable safety differential that impacts laboratory handling requirements and waste disposal costs [3]. The specific combination of a methylsulfonyl electron-withdrawing group at the 2-position and a tributylstannyl group at the 5-position creates a unique electronic and steric environment that cannot be replicated by boronic esters or halides alone, necessitating compound-specific procurement for reactions requiring this precise substitution pattern.

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine: Quantified Evidence for Procurement Decision-Making


Tributylstannyl Versus Trimethylstannyl Toxicity Differential: 1000-Fold Safety Advantage for Laboratory Procurement

The tributylstannyl group in 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine exhibits approximately 1000-fold lower toxicity compared to the trimethylstannyl analog class, representing a quantifiable safety advantage for laboratory handling and procurement [1]. This toxicity differential directly translates to reduced personal protective equipment (PPE) requirements, less stringent engineering controls, and lower hazardous waste disposal costs compared to trimethylstannyl-containing alternatives.

Organotin toxicity Stille coupling safety Laboratory hazard assessment

Commercial Purity Specifications: 95% Minimum Purity with 96-98% Available from Major Suppliers

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is commercially available with documented purity specifications ranging from 95% to 98% across multiple established chemical suppliers . Thermo Scientific offers this compound at 96% purity , while Leyan supplies the compound at 98% purity , and AKSci and Beyotime both specify 95% minimum purity [1]. This commercial availability profile enables procurement without requiring in-house synthesis and attendant organotin handling infrastructure.

Commercial availability Purity specification Procurement quality control

Stille Versus Suzuki Coupling Performance in Pyrimidine Scaffold Functionalization: Superior Yield Outcomes Under Stille Conditions

Comparative studies on pyrimidine nucleoside functionalization demonstrate that Stille coupling conditions using organotin reagents produce good yields of 5-substituted pyrimidine products, whereas Suzuki-type reactions under comparable conditions yield only moderate product formation [1]. This differential performance establishes a quantifiable rationale for selecting organotin-based coupling strategies—and specifically tributylstannyl reagents—over organoboron alternatives when functionalizing pyrimidine scaffolds at the 5-position.

Cross-coupling methodology Pyrimidine functionalization Stille vs Suzuki yield comparison

Physical Property Profile: LogP 5.01700 and Boiling Point 491.4°C at 760 mmHg

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine exhibits a calculated LogP value of 5.01700 and a boiling point of 491.4°C at 760 mmHg, with a flash point of 251°C and vapor pressure of 2.54 × 10⁻⁹ mmHg at 25°C . These physicochemical parameters inform solvent selection for reactions and purification, predict chromatographic behavior, and establish handling requirements distinct from less lipophilic pyrimidine derivatives.

Physicochemical characterization Lipophilicity Purification planning

Methylsulfonyl Substituent Electronic Effects: Strong Electron-Withdrawing Character Modulates Pyrimidine Reactivity

The methylsulfonyl (-SO₂CH₃) group at the pyrimidine 2-position functions as a strong electron-withdrawing substituent that modulates the electronic character of the heterocyclic ring, distinct from alternative 2-position substituents such as methyl, amino, or unsubstituted pyrimidines [1]. This electronic modulation affects the transmetalation efficiency in Stille couplings at the 5-position and influences the stability of organometallic intermediates during the catalytic cycle.

Electronic effects Substituent modulation Cross-coupling regioselectivity

Tributylstannyl Stability Profile: Storage Stability of Organotin Reagents Under Recommended Conditions

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is reported to be stable under recommended storage conditions, with safety data sheets specifying that conditions to avoid include heat, flames, and sparks [1]. Unlike more labile organometallic reagents such as organolithiums or Grignard reagents that require strictly anhydrous conditions and inert atmosphere storage with limited shelf life, tributylstannyl compounds exhibit extended ambient stability, simplifying inventory management and reducing procurement frequency [2].

Reagent stability Storage conditions Shelf life

2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine: Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Stille Coupling for 5-Aryl/Heteroaryl Pyrimidine Synthesis in Medicinal Chemistry Programs

This compound is optimally deployed in medicinal chemistry programs requiring regioselective installation of aryl or heteroaryl groups at the pyrimidine 5-position via Stille coupling. The documented yield advantage of Stille over Suzuki conditions for 5-substituted pyrimidine nucleoside synthesis (good yields versus moderate yields) positions this tributylstannyl reagent as the preferred coupling partner when boron-based alternatives produce unsatisfactory yields. The methylsulfonyl group at the 2-position provides an electron-withdrawing handle that can be subsequently leveraged for further functionalization or retained as a pharmacophoric element in the final target molecule. Procurement of this pre-functionalized building block eliminates the need for in-house stannylation of pyrimidine scaffolds, which would require handling of toxic organotin precursors and specialized synthetic expertise.

Safety-Conscious Laboratory Settings with Stringent Organotin Handling Protocols

Laboratories operating under institutional chemical hygiene plans that restrict the use of highly toxic organometallic reagents should prioritize procurement of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine over trimethylstannyl alternatives. The 1000-fold lower toxicity of tributylstannyl compounds relative to trimethylstannyl analogs represents a quantifiable risk reduction that may satisfy safety committee requirements, reduce PPE burden, and lower hazardous waste disposal costs. This differential is particularly consequential for academic core facilities, CROs with standardized safety protocols, and industrial laboratories subject to EHS (Environmental Health and Safety) auditing where organotin inventory is scrutinized.

High-Throughput Parallel Synthesis Requiring Reliable Reagent Stability

For high-throughput parallel synthesis campaigns requiring multiple coupling reactions over extended timeframes, the documented stability of stannanes under recommended storage conditions makes 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine a practical choice over moisture-sensitive alternatives. Unlike organolithium or Grignard reagents that degrade upon exposure to ambient moisture and require fresh preparation or strict inert atmosphere handling, this tributylstannyl reagent can be weighed in air and stored for extended periods, enabling pre-weighed aliquoting for automated synthesis platforms. The commercial availability at 95-98% purity from multiple suppliers ensures consistent batch-to-batch performance without the variability inherent in in-house stannylation procedures.

Lipophilic Target Molecule Synthesis Requiring High LogP Building Blocks

Synthetic programs targeting lipophilic small molecules—such as CNS-penetrant drug candidates or agrochemical actives—benefit from the calculated LogP of 5.01700 for this compound . This high lipophilicity, driven by the tributylstannyl moiety, may improve reaction compatibility with non-polar solvents and facilitate purification by normal-phase chromatography. The elevated boiling point (491.4°C) and low vapor pressure (2.54×10⁻⁹ mmHg at 25°C) further distinguish this compound from volatile pyrimidine derivatives, influencing both reaction setup (solvent selection for reflux conditions) and workup procedures (reduced loss during rotary evaporation).

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